Octylonium-d3 Bromide is a deuterated form of otilonium bromide, a quaternary ammonium compound primarily used as a smooth muscle relaxant. This compound is particularly significant in the treatment of gastrointestinal disorders, where it alleviates symptoms associated with spasms in the digestive tract. The deuterated version, which incorporates deuterium atoms, is utilized in research settings to trace metabolic pathways and enhance the understanding of pharmacokinetics.
Octylonium-d3 Bromide is synthesized from o-octanoxy benzoic acid and various reagents through a series of chemical reactions. The production process emphasizes efficiency and environmental considerations, aligning with principles of green chemistry to minimize byproducts and maximize yield.
Octylonium-d3 Bromide falls under the category of pharmaceutical compounds, specifically classified as a smooth muscle relaxant. Its structural characteristics position it within the broader class of quaternary ammonium salts, which are known for their diverse biological activities.
The synthesis of Octylonium-d3 Bromide involves several key steps:
The synthesis typically employs solvents such as acetone under controlled temperatures (10-15 °C) to maximize yield and purity. Monitoring techniques like thin-layer chromatography or high-performance liquid chromatography are utilized throughout the process to ensure reaction completion and product quality .
The molecular formula for Octylonium-d3 Bromide is , indicating its composition includes carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The structure features a quaternary ammonium center, which is characteristic of its pharmacological activity.
Octylonium-d3 Bromide primarily participates in reactions typical of quaternary ammonium compounds, including:
The stability of Octylonium-d3 Bromide under physiological conditions has been noted, with studies indicating minimal degradation at room temperature over extended periods . This stability enhances its utility in pharmaceutical formulations.
As a smooth muscle relaxant, Octylonium-d3 Bromide acts by inhibiting the action of acetylcholine on muscarinic receptors located in smooth muscle tissues. This inhibition leads to relaxation of the muscles within the gastrointestinal tract, providing relief from spasms and discomfort.
Research has shown that Octylonium-d3 Bromide effectively reduces gastrointestinal motility and increases comfort during episodes of spasticity . Its mechanism involves not only receptor blockade but also modulation of intracellular calcium levels in smooth muscle cells.
Relevant analyses have confirmed that Octylonium-d3 Bromide maintains its integrity during standard pharmaceutical processing methods .
Octylonium-d3 Bromide serves multiple roles in scientific research:
Octylonium-d3 bromide (C₂₉H₄₀D₃BrN₂O₄) is a deuterated analog of the antispasmodic agent otilonium bromide, featuring selective deuterium substitution at the methyl group attached to the quaternary ammonium nitrogen. The isotopic labeling involves replacement of all three hydrogen atoms with deuterium at the N-methyl group (–^13CD₃ instead of –^13CH₃), creating a mass difference of 3 Da compared to the non-deuterated compound [2] [3] [8]. This modification is confirmed via:
Table 1: Isotopic Labeling Site in Octylonium-d3 Bromide
| Position | Non-Deuterated Group | Deuterated Group | Mass Shift |
|---|---|---|---|
| N-attached methyl | –CH₃ | –CD₃ | +3 Da |
| Quaternary ammonium | N⁺(CH₃)(C₂H₅)₂ | N⁺(CD₃)(C₂H₅)₂ | Not applicable |
The molecular formula of octylonium-d3 bromide is C₂₉H₄₀D₃BrN₂O₄, with a molecular weight of 566.59 g/mol [2] [8]. This contrasts with non-deuterated otilonium bromide (C₂₉H₄₃BrN₂O₄, 563.58 g/mol) [5] [9]. The deuterium substitution pattern is highly specific:
O=C(OCC[N+](CC)(CC)C([2H])([2H])[2H])C1=CC=C(NC(C2=CC=CC=C2OCCCCCCCC)=O)C=C1.[Br-] [2] [8]. The deuterated and non-deuterated forms share identical core pharmacological activity but exhibit critical differences:
Table 3: Functional Comparison with Non-Deuterated Analog
| Parameter | Octylonium-d3 Bromide | Otilonium Bromide |
|---|---|---|
| Molecular formula | C₂₉H₄₀D₃BrN₂O₄ | C₂₉H₄₃BrN₂O₄ |
| Molecular weight | 566.59 g/mol | 563.58 g/mol |
| Key pharmacological action | mAChR inhibition, calcium channel blockade | mAChR inhibition, calcium channel blockade [7] |
| Primary metabolic vulnerability | Reduced N-demethylation | Rapid N-demethylation [5] |
| Mass spectrometric detection | m/z 567.60 [M]⁺ | m/z 564.57 [M]⁺ |
| Research applications | Metabolic tracer, quantification standard | Pharmacological agent |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5